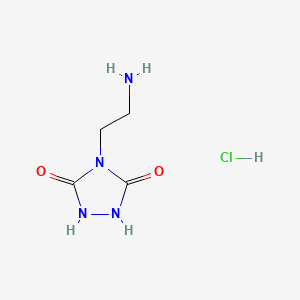![molecular formula C5H10ClF2NS B13500208 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethylsulfanyl group attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride typically involves the introduction of the difluoromethylsulfanyl group to a pyrrolidine precursor. One common method involves the reaction of pyrrolidine with difluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can influence the compound’s binding affinity and selectivity for its targets, affecting the overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)pyrrolidine hydrochloride
- 3-(Trifluoromethyl)pyrrolidine hydrochloride
- 3-(Methylthio)pyrrolidine hydrochloride
Uniqueness
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H10ClF2NS |
|---|---|
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
3-(difluoromethylsulfanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NS.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
Clé InChI |
RLAYTEKXZXHCPU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1SC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



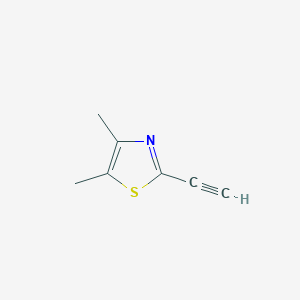
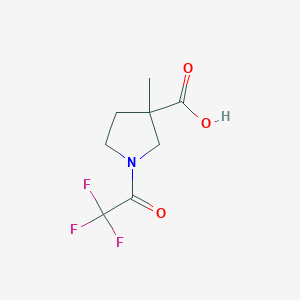



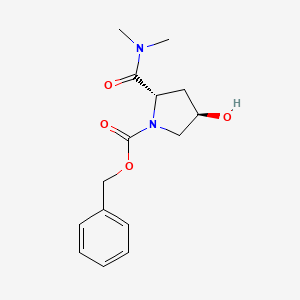
![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)
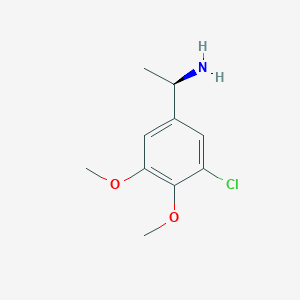
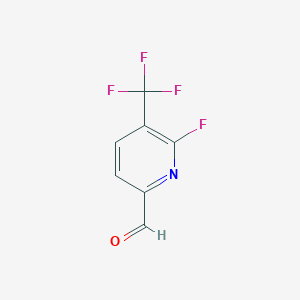

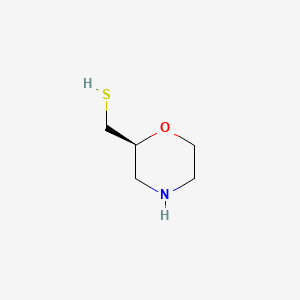
![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
